

(2-Cyclopropylphenyl)methanol: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: (2-Cyclopropylphenyl)methanol

Cat. No.: B151128

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(2-Cyclopropylphenyl)methanol is emerging as a valuable building block for organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, combining a reactive benzylic alcohol with a strained cyclopropyl ring, offers chemists a versatile platform for constructing complex molecular architectures. The presence of the cyclopropyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic properties of drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of **(2-Cyclopropylphenyl)methanol** in several key organic transformations, highlighting its potential in the synthesis of precursors for bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Spectroscopic Data

Property	Value
CAS Number	118184-68-2
Molecular Formula	C ₁₀ H ₁₂ O
Molecular Weight	148.20 g/mol
Appearance	Liquid
Storage	Sealed in dry, room temperature.[1]

Spectroscopic Data:

While specific, comprehensive spectroscopic data for **(2-Cyclopropylphenyl)methanol** is not readily available in the public domain, typical spectral characteristics can be predicted based on its structure.

- ^1H NMR: Expected signals would include resonances for the cyclopropyl protons (a complex multiplet in the upfield region, $\sim 0.5\text{-}1.5$ ppm), the methylene protons of the alcohol ($-\text{CH}_2\text{OH}$, a singlet or doublet depending on coupling to the hydroxyl proton), the aromatic protons (in the range of $\sim 7.0\text{-}7.5$ ppm), and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent dependent).
- ^{13}C NMR: Key signals would correspond to the cyclopropyl carbons, the methylene carbon, and the aromatic carbons.
- IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol group would be expected in the region of $3200\text{-}3600\text{ cm}^{-1}$.

Applications in Organic Synthesis

(2-Cyclopropylphenyl)methanol serves as a precursor to a variety of important synthetic intermediates. Its primary alcohol functionality allows for straightforward conversion into other functional groups such as aldehydes, ethers, and esters.

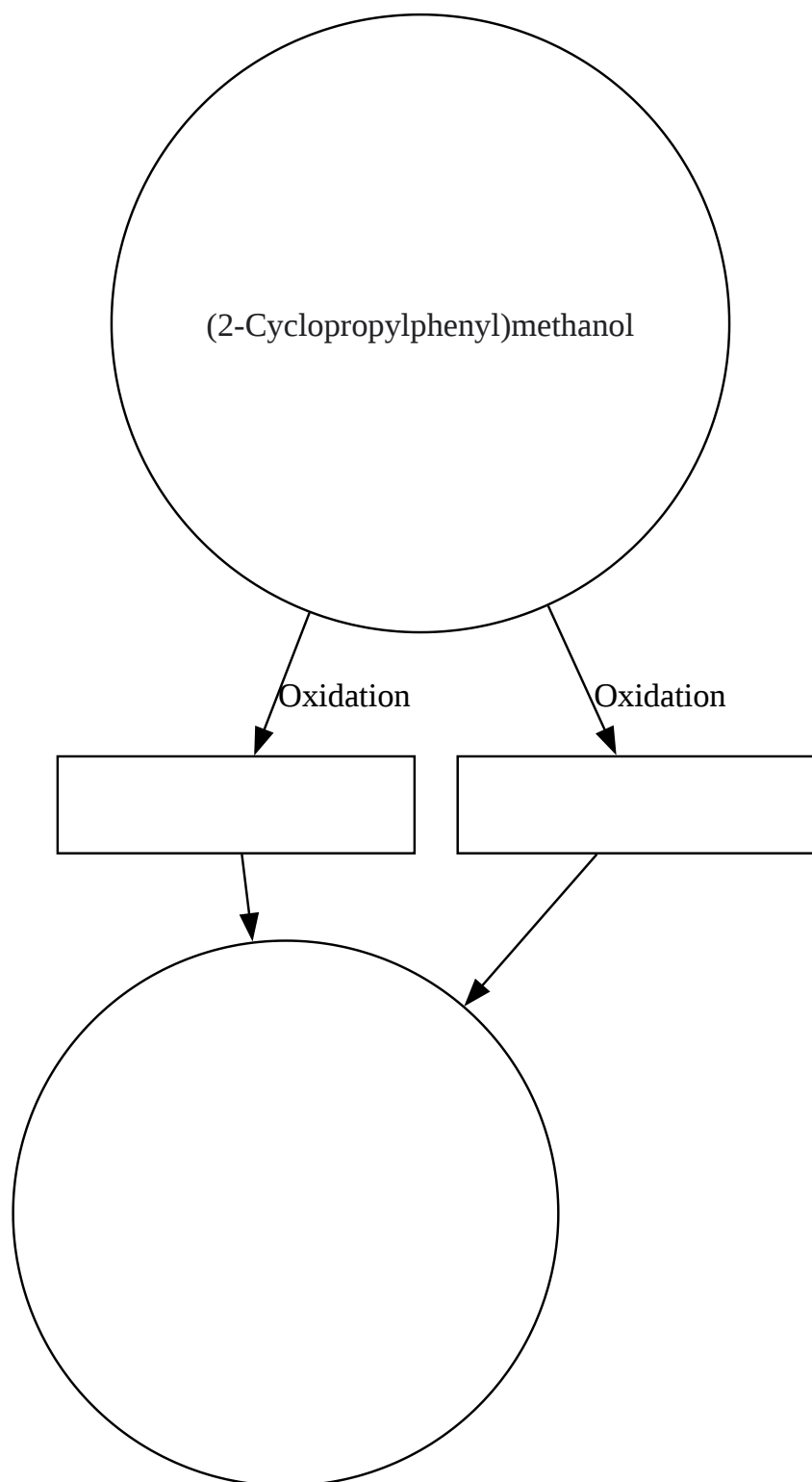
Oxidation to 2-Cyclopropylbenzaldehyde

The oxidation of **(2-Cyclopropylphenyl)methanol** to 2-cyclopropylbenzaldehyde provides a key intermediate for various carbon-carbon bond-forming reactions and the synthesis of heterocyclic systems. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

a) Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its high yields and compatibility with a wide range of functional groups.

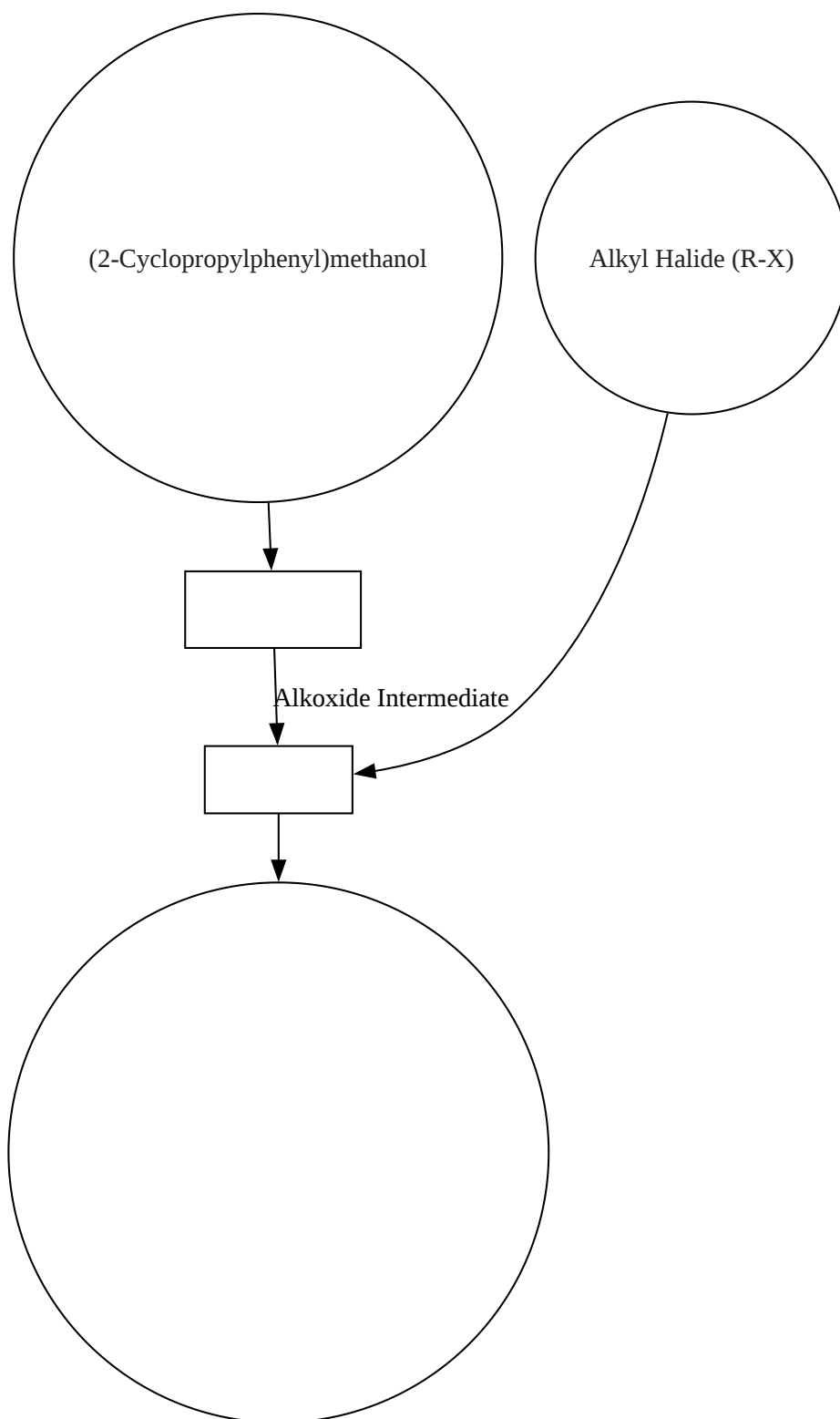
b) Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes under neutral conditions.

[2]

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Etherification via Williamson Ether Synthesis

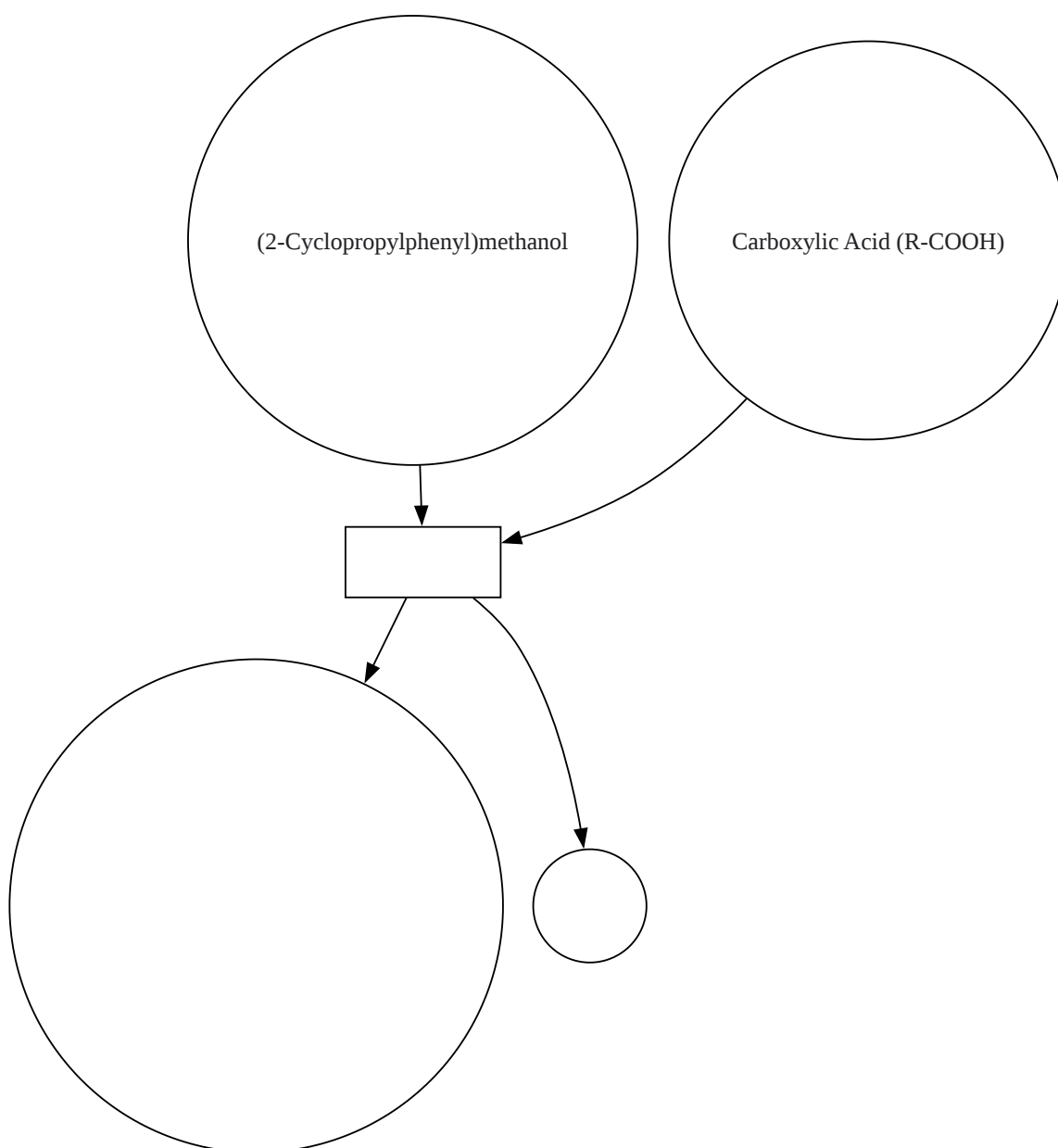
The hydroxyl group of **(2-Cyclopropylphenyl)methanol** can be converted into an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.



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Esterification via Fischer Esterification

(2-Cyclopropylphenyl)methanol can be esterified with a carboxylic acid in the presence of an acid catalyst. This equilibrium reaction, known as the Fischer esterification, is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.^[3]
^[4]^[5]^[6]



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Application in the Synthesis of Bioactive Molecules

The derivatives of **(2-Cyclopropylphenyl)methanol**, particularly 2-cyclopropylbenzaldehyde, are valuable precursors for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 2-cyclopropylphenyl motif can be incorporated into kinase inhibitor scaffolds to explore new chemical space and potentially improve drug-like properties. While specific examples detailing the direct use of **(2-Cyclopropylphenyl)methanol** in the synthesis of marketed kinase inhibitors are not prevalent in public literature, its derivatives are of significant interest in discovery programs.

Synthesis of GPCR Modulators

G protein-coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The unique conformational constraints and electronic properties of the cyclopropyl group make it an attractive feature to incorporate into the design of novel GPCR modulators. Patents have described the synthesis of GPR120 modulators containing cyclobutane and cyclopropane moieties, suggesting the utility of such strained rings in targeting these receptors.^[7]

Experimental Protocols

The following are general protocols that can be adapted for reactions using **(2-Cyclopropylphenyl)methanol**. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

Materials:

- **(2-Cyclopropylphenyl)methanol**
- Dess-Martin Periodinane (DMP)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

- To a solution of **(2-Cyclopropylphenyl)methanol** (1.0 eq.) in anhydrous DCM (10 volumes) at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
- Stir vigorously until the solid dissolves.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclopropylbenzaldehyde.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis

Materials:

- **(2-Cyclopropylphenyl)methanol**

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- To a suspension of NaH (1.2 eq.) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add a solution of **(2-Cyclopropylphenyl)methanol** (1.0 eq.) in anhydrous THF dropwise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
- Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Esterification

Materials:

- **(2-Cyclopropylphenyl)methanol**
- Carboxylic acid (e.g., acetic acid)
- Concentrated sulfuric acid (catalytic amount)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine **(2-Cyclopropylphenyl)methanol** (1.0 eq.), the carboxylic acid (1.2-2.0 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Conclusion

(2-Cyclopropylphenyl)methanol is a promising and versatile building block in organic synthesis. Its ability to be readily converted into a variety of useful intermediates makes it a valuable tool for the construction of complex molecules, particularly in the context of drug discovery. The protocols outlined above provide a starting point for the exploration of its chemistry, and further research into its applications is warranted to fully unlock its synthetic potential.

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